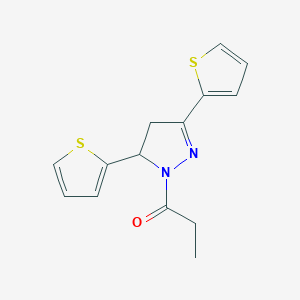

1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a chemical compound that belongs to the class of pyrazoline derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, featuring two thiophene rings and a dihydropyrazole core, makes it an interesting subject for scientific research.

Méthodes De Préparation

The synthesis of 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves the reaction of an α,β-unsaturated ketone with a hydrazine derivative. One common method includes the use of thiophene-2-carbaldehyde and hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazoline derivative .

Analyse Des Réactions Chimiques

Claisen-Schmidt Condensation and Cyclization

-

Step 1 : Formation of α,β-unsaturated ketones via condensation of ketones (e.g., propan-1-one) with aldehydes or ketones.

-

Step 2 : Cyclization with hydrazine derivatives (e.g., hydrazine hydrate or thiosemicarbazide) to form the pyrazole ring.

-

Example : Analogous compounds like 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone are synthesized via acid-catalyzed condensation followed by microwave-assisted cyclization with hydrazine hydrate in ethanol .

Reactivity with Ketones or Aldehydes

-

Mechanism : Nucleophilic attack by hydrazine on the carbonyl group of propan-1-one, followed by cyclization to form the pyrazole ring.

-

Key Reagents : Thiophene derivatives (for substituents), hydrazine, and acidic/basic catalysts (e.g., HCl, NaOH) .

Reaction Conditions

Spectral Data

X-ray Crystallography

-

Confirms molecular geometry, including planar arrangements of heterocyclic rings and substituent orientations .

Challenges and Considerations

-

Regioselectivity : Ensuring thiophene substitution at the 3 and 5 positions of the pyrazole ring requires precise control of reaction conditions .

-

Stability : Propan-1-one derivatives may exhibit sensitivity to light or moisture, necessitating controlled storage.

Research Findings

-

High-Yielding Pathways : Microwave-assisted synthesis and reflux conditions optimize yields, as demonstrated in analogous compounds .

-

Structural Complexity : The compound’s heterocyclic structure (pyrazole + thiophene) and propan-1-one substituent enable diverse reactivity, including potential bioactivity .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one, in anticancer therapies. Pyrazole compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives could inhibit the growth of cancer cells with IC50 values in the low micromolar range . This compound's thiophene moieties enhance its interaction with biological targets, potentially leading to improved efficacy.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrazole derivatives can act as effective inhibitors against multidrug-resistant pathogens. A specific study reported that compounds similar to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various bacterial strains . This suggests a promising application in developing new antimicrobial agents.

Organic Electronics

The unique electronic properties of thiophene-based compounds make them suitable for applications in organic electronics. The incorporation of this compound into organic semiconductors can enhance charge transport properties. Studies have shown that such compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to their favorable energy levels and stability .

Photovoltaic Devices

In the field of photovoltaics, thiophene-containing pyrazoles are being explored as potential materials for solar cells. Their ability to absorb light and convert it into electrical energy makes them candidates for enhancing the efficiency of solar cells. Research has indicated that blending these compounds with other organic materials can lead to improved power conversion efficiencies .

Pesticidal Activity

The compound's biological activity extends to agricultural applications where it may serve as a pesticide or herbicide. Pyrazole derivatives have been investigated for their ability to inhibit pest growth and development. Preliminary studies suggest that compounds like this compound could disrupt key metabolic pathways in pests, leading to effective pest management strategies .

Case Studies

Mécanisme D'action

The mechanism of action of 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the particular application and target of interest.

Comparaison Avec Des Composés Similaires

Similar compounds to 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one include other pyrazoline derivatives and thiophene-containing compounds. Some examples are:

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also features a pyrazoline core and exhibits similar biological activities.

(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-(3-methylphenyl)methanone:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Activité Biologique

1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article focuses on the synthesis, characterization, and biological evaluation of this compound, highlighting its potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The compound was synthesized through a reaction involving equimolar amounts of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2,3-dihydro-1H-inden-1-one in boiling ethanol with piperidine as a catalyst. The product was obtained with a yield of approximately 87% and characterized using various spectroscopic techniques including NMR and X-ray crystallography. The crystal structure revealed two independent molecules in the asymmetric unit, showcasing the geometric arrangement of the thiophenyl groups and their interactions with other molecular components .

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. The synthesized compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing effective inhibition at low minimum inhibitory concentrations (MICs). For instance, related derivatives in similar studies reported MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial activity .

Antioxidant Activity

In addition to antimicrobial effects, the compound demonstrated notable antioxidant properties. It was evaluated using DPPH and hydroxyl radical scavenging assays, where it exhibited significant radical scavenging activity. This suggests its potential role in combating oxidative stress-related diseases .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. In vitro assays have shown that certain pyrazole derivatives can inhibit tumor growth effectively. For example, compounds similar to this compound displayed IC50 values comparable to established anticancer drugs in various cancer cell lines . This highlights the potential of such compounds in cancer therapy.

Case Studies

Several studies have explored the biological activities of thiophene-containing pyrazoles:

- Antimicrobial Evaluation : A series of thiazole/thiophene-bearing pyrazole derivatives were synthesized and tested for antimicrobial efficacy against multi-drug resistant pathogens. The most active derivative exhibited an MIC value significantly lower than many conventional antibiotics .

- Antioxidant Studies : Research involving pyrazole derivatives indicated their ability to scavenge free radicals effectively, demonstrating a correlation between structure and antioxidant capacity .

- Anticancer Research : A study focusing on thiazolyl-pyrazoline derivatives found that specific compounds showed high antiproliferative activity against breast cancer cells (MCF-7) with IC50 values as low as 0.09 μM .

Data Table: Biological Activity Summary

| Activity Type | Test Organisms/Conditions | Results/Findings |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | MIC: 0.22 - 0.25 μg/mL |

| Antioxidant | DPPH assay | Significant radical scavenging |

| Anticancer | MCF-7 cell line | IC50: 0.09 μM |

Propriétés

IUPAC Name |

1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS2/c1-2-14(17)16-11(13-6-4-8-19-13)9-10(15-16)12-5-3-7-18-12/h3-8,11H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLJWBZKYNHRGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.